molecular formula C21H22N2O3S B10866140 1-{4-Acetyl-1-[4-(4-methoxy-phenyl)-5-methyl-thiazol-2-yl]-2,5-dimethyl-1H-pyrrol-3-yl}-ethanone

1-{4-Acetyl-1-[4-(4-methoxy-phenyl)-5-methyl-thiazol-2-yl]-2,5-dimethyl-1H-pyrrol-3-yl}-ethanone

Cat. No.: B10866140
M. Wt: 382.5 g/mol
InChI Key: GQJDOTJTDYSXJW-UHFFFAOYSA-N
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Description

1-{4-acetyl-1-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethyl-1H-pyrrol-3-yl}-1-ethanone is a complex organic compound that features a unique structure combining a thiazole ring, a pyrrole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-acetyl-1-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethyl-1H-pyrrol-3-yl}-1-ethanone typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between the thiazole and pyrrole rings . This reaction requires palladium catalysts and boron reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-{4-acetyl-1-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethyl-1H-pyrrol-3-yl}-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-{4-acetyl-1-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethyl-1H-pyrrol-3-yl}-1-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-acetyl-1-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethyl-1H-pyrrol-3-yl}-1-ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules. This interaction can modulate various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxyphenyl-1H-indole
  • 4-methoxyphenyl-1H-imidazole
  • 2-(4-methoxyphenyl)acetohydrazide

Uniqueness

1-{4-acetyl-1-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethyl-1H-pyrrol-3-yl}-1-ethanone is unique due to its combination of a thiazole ring and a pyrrole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets compared to similar compounds .

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

1-[4-acetyl-1-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethylpyrrol-3-yl]ethanone

InChI

InChI=1S/C21H22N2O3S/c1-11-18(13(3)24)19(14(4)25)12(2)23(11)21-22-20(15(5)27-21)16-7-9-17(26-6)10-8-16/h7-10H,1-6H3

InChI Key

GQJDOTJTDYSXJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1C2=NC(=C(S2)C)C3=CC=C(C=C3)OC)C)C(=O)C)C(=O)C

Origin of Product

United States

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